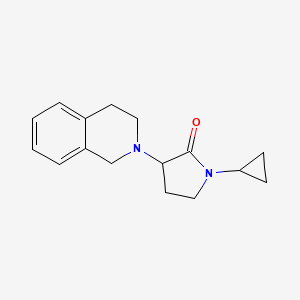![molecular formula C18H22N4O3 B2984678 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one CAS No. 2380060-54-6](/img/structure/B2984678.png)
3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one is an organic compound that has captured the interest of researchers due to its unique structure and diverse applications. This compound is characterized by its intricate arrangement of functional groups, making it a subject of extensive study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one involves a multi-step process. The typical synthetic route starts with the preparation of the pyrimidine derivative, which is then subjected to etherification with a piperidine intermediate. This intermediate is subsequently reacted with 1-methylpyridin-2-one under specific reaction conditions, such as controlled temperature and solvent choice, to yield the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to optimize yield and reduce production time. The process might include automated monitoring and adjustment of reaction parameters to ensure consistency and scalability.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions primarily at the piperidine and pyridin-2-one moieties.
Reduction: Reduction reactions typically occur at the carbonyl group, potentially converting it into corresponding alcohol.
Substitution: The presence of the pyrimidine and pyridine rings allows for various substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are used for the reduction.
Substitution Reactions: Various halogens or alkylating agents under suitable catalysts and solvents.
Major Products Formed
Oxidation and reduction reactions can lead to the formation of alcohols, ketones, or further oxidized products. Substitution reactions typically yield variously substituted pyrimidine or pyridine derivatives.
科学的研究の応用
3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one has a range of applications:
Chemistry: It is utilized as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential interactions with biological molecules, contributing to understanding biochemical pathways.
Medicine: Research investigates its potential therapeutic effects, possibly targeting specific molecular pathways implicated in diseases.
Industry: It finds applications in the development of specialized materials or as a chemical reagent in various industrial processes.
作用機序
The mechanism by which 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one exerts its effects is closely tied to its interaction with cellular targets. The compound likely binds to specific enzymes or receptors, modulating their activity and thereby influencing biochemical pathways. The exact molecular targets and pathways remain a subject of ongoing research.
類似化合物との比較
Uniqueness and Similarities
Compared to other compounds with similar structures, 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one stands out due to its unique combination of functional groups, which confer distinctive reactivity and biological activity.
List of Similar Compounds
3-[4-(Pyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
3-[4-(5-Propylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
These compounds share structural similarities but may differ in their specific substituents, leading to variations in their properties and applications.
Conclusion
The study of this compound opens up numerous avenues for scientific exploration Its complex structure and versatile reactivity make it a valuable compound across multiple domains, from synthetic chemistry to potential therapeutic applications
特性
IUPAC Name |
3-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-13-11-19-18(20-12-13)25-14-6-9-22(10-7-14)17(24)15-5-4-8-21(2)16(15)23/h4-5,8,11-12,14H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWYVWYBHDKSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2984595.png)


![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)



![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)
![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)




![N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2984617.png)
